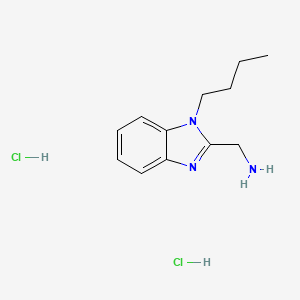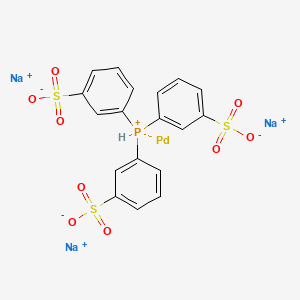
Trisodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium is an organic compound known for its water-solubility and its use in various catalytic processes. This compound is also referred to as trisodium 3,3′,3′′-phosphanetriyltris(benzenesulfonate) and is a derivative of triphenylphosphine. It is notable for forming water-soluble complexes with metals such as palladium, rhodium, and nickel, which are used in industrial catalysis .
Méthodes De Préparation
The synthesis of trisodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate involves the sulfonation of triphenylphosphine. The sulfonation occurs at one meta-position of each of the three phenyl rings. The sulfonation agent used is oleum, a solution of sulfur trioxide in sulfuric acid. Upon dissolving in the oleum, the phosphine is protonated, and the phosphonium salt undergoes sulfonation .
Reaction:
HP(C6H5)3++3SO3→[HP(C6H4SO3H)3]+
Analyse Des Réactions Chimiques
Trisodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate undergoes various chemical reactions, primarily involving its role as a ligand in metal-catalyzed processes. It forms complexes with metals such as palladium, rhodium, and nickel, which are used in reactions like hydroformylation, hydrocyanation, and telomerization .
Common Reactions:
Hydroformylation: Reaction with alkenes, carbon monoxide, and hydrogen to form aldehydes.
Hydrocyanation: Addition of hydrogen cyanide to alkenes and dienes.
Telomerization: Reaction of butadiene to form octadiene-1-ol.
Applications De Recherche Scientifique
Trisodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate is widely used in scientific research due to its ability to form water-soluble metal complexes. These complexes are utilized in various catalytic processes, including:
Hydroformylation of propene: Producing butyraldehyde using rhodium complexes.
Suzuki-Miyaura coupling reactions: Using palladium complexes for cross-coupling reactions in aqueous media.
Hydrocyanation of olefins and dienes: Using nickel complexes for the addition of hydrogen cyanide.
Mécanisme D'action
The compound acts as a ligand, coordinating with metal centers to form active catalytic species. The sulfonate groups enhance the water solubility of the complexes, allowing for reactions to occur in aqueous media. The phosphine ligand donates electron density to the metal center, stabilizing it and facilitating various catalytic cycles .
Comparaison Avec Des Composés Similaires
Trisodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate is unique due to its high water solubility and strong electron-donating properties. Similar compounds include:
Triphenylphosphine: Less water-soluble and less effective in aqueous catalytic processes.
Tris(3-sulfophenyl)phosphine: Another water-soluble phosphine but with different sulfonation patterns.
This compound’s ability to form stable, water-soluble complexes with various metals makes it highly valuable in industrial and research applications.
Propriétés
Formule moléculaire |
C18H13Na3O9PPdS3+ |
|---|---|
Poids moléculaire |
675.9 g/mol |
Nom IUPAC |
trisodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium |
InChI |
InChI=1S/C18H15O9PS3.3Na.Pd/c19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;;/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;/q;3*+1;/p-2 |
Clé InChI |
OZYIFDKIIQHBJZ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)[O-])[PH+](C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B13448551.png)

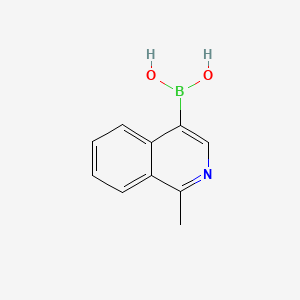
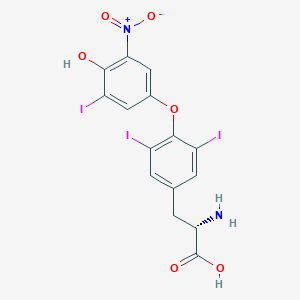
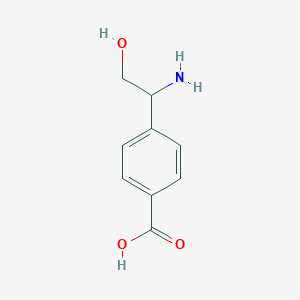
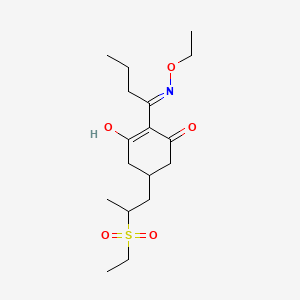
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-hydroxypropyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B13448593.png)
![2-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B13448599.png)
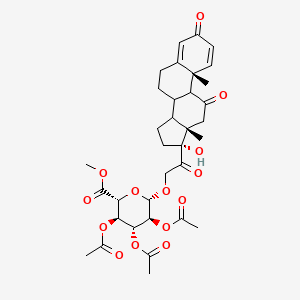
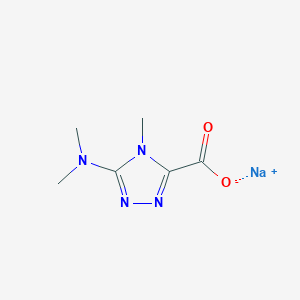
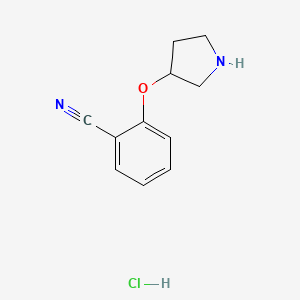
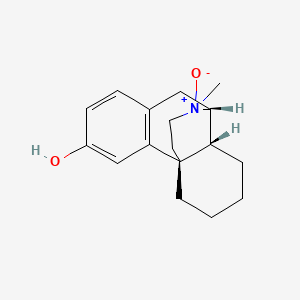
![disodium;[(1S,3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl phosphate](/img/structure/B13448647.png)
